![molecular formula C24H17F3N2 B14196407 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole CAS No. 850724-62-8](/img/structure/B14196407.png)
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole typically involves multi-step organic reactions. One common method involves the condensation of 1H-indole-3-carbaldehyde with 4-(trifluoromethyl)benzylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated indole derivatives.
科学的研究の応用
2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its ability to intercalate into DNA can disrupt viral replication, making it a potential antiviral agent.
類似化合物との比較
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor in the synthesis of 2-{(1H-Indol-3-yl)[4-(trifluoromethyl)phenyl]methyl}-1H-indole.
4-(Trifluoromethyl)benzylamine: Another precursor used in the synthesis.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
This compound is unique due to the presence of both indole and trifluoromethylphenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
850724-62-8 |
|---|---|
分子式 |
C24H17F3N2 |
分子量 |
390.4 g/mol |
IUPAC名 |
2-[1H-indol-3-yl-[4-(trifluoromethyl)phenyl]methyl]-1H-indole |
InChI |
InChI=1S/C24H17F3N2/c25-24(26,27)17-11-9-15(10-12-17)23(19-14-28-21-8-4-2-6-18(19)21)22-13-16-5-1-3-7-20(16)29-22/h1-14,23,28-29H |
InChIキー |
KJTCYJSKAPHFPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(C3=CC=C(C=C3)C(F)(F)F)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Octane-1,8-diylbis(oxy)]dibenzonitrile](/img/structure/B14196325.png)
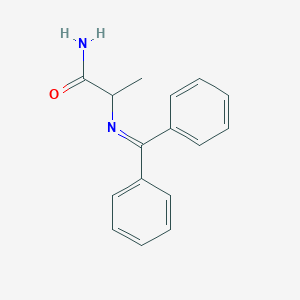
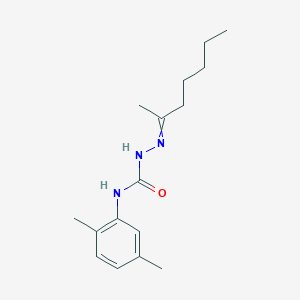
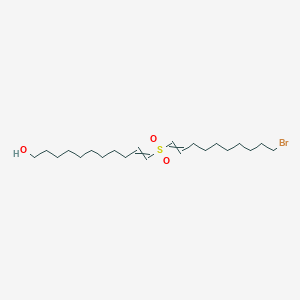
![3-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B14196342.png)
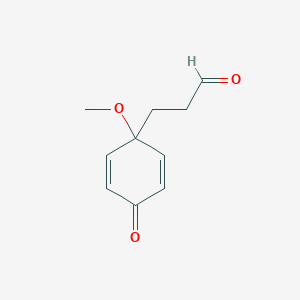
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
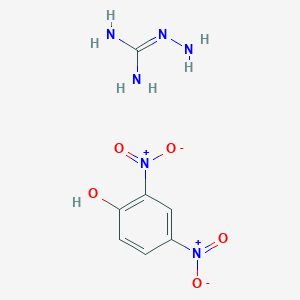
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
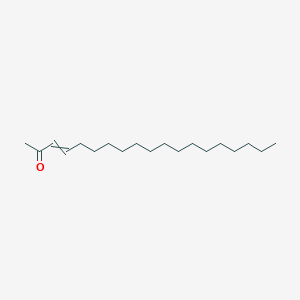
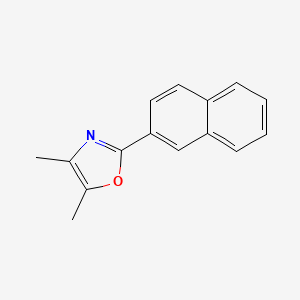

![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
